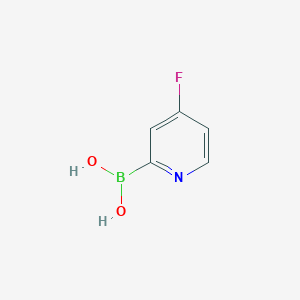

(4-Fluoropyridin-2-yl)boronic acid

Description

Properties

IUPAC Name |

(4-fluoropyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRLKJBUBZCNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC(=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590541 | |

| Record name | (4-Fluoropyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208101-73-8 | |

| Record name | (4-Fluoropyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-Fluoropyridin-2-yl)boronic Acid: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

(4-Fluoropyridin-2-yl)boronic acid is a key heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the fluorine substituent and the nitrogen atom in the pyridine ring, make it an invaluable reagent for creating complex molecules, particularly in the development of novel pharmaceutical agents. The boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of its chemical properties, structure, and essential experimental protocols.

Chemical Structure and Identifiers

The structure of this compound features a pyridine ring substituted with a fluorine atom at the 4-position and a boronic acid group [-B(OH)₂] at the 2-position. This arrangement significantly influences the molecule's reactivity and physicochemical properties.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1208101-73-8[1] |

| Molecular Formula | C₅H₅BFNO₂[1][2][3][][5][6] |

| Canonical SMILES | OB(C1=NC=CC(F)=C1)O[1] |

| InChI | InChI=1S/C5H5BFNO2/c7-5-2-3-6-4(1-5)8(9)10/h1-3,9-10H |

| InChI Key | WXGBZJJAGLSBPR-UHFFFAOYSA-N[2][3][5] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. Quantitative data are summarized below.

| Property | Value |

| Molecular Weight | 140.91 g/mol [1][2][3][][5] |

| Appearance | White to off-white solid/powder[2][3] |

| Water Solubility | 2.5% (for a similar isomer)[7] |

| Chemical Stability | Stable under normal conditions.[7][8] |

| pKa | Boronic acids generally have a pKa between 4 and 10, functioning as Lewis acids.[9] The electron-withdrawing nature of the fluoropyridine ring suggests a pKa towards the lower end of this range. |

Synthesis and Reactivity

Boronic acids are stable, generally non-toxic, and versatile intermediates in organic synthesis.[9] this compound is typically synthesized through a metal-halogen exchange reaction followed by borylation.

A general, widely-used protocol involves the reaction of a corresponding halopyridine (e.g., 2-bromo-4-fluoropyridine) with a strong organolithium base at low temperatures, followed by quenching the resulting lithiated intermediate with a trialkyl borate ester (e.g., triisopropyl borate). Subsequent acidic workup hydrolyzes the borate ester to yield the final boronic acid.[10][11]

The primary utility of this compound lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)–C(sp²) bonds.[12] This reaction is a cornerstone of drug discovery for assembling biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[13]

Key Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables the efficient coupling of this compound with various aryl or heteroaryl halides (or triflates). The fluorine substituent can strategically modulate the final product's properties, such as metabolic stability and pKa, which is highly advantageous in medicinal chemistry.[13] Microwave-assisted protocols have become increasingly popular as they dramatically reduce reaction times from hours to minutes and often improve yields.[13]

Caption: A typical experimental workflow for a microwave-assisted Suzuki coupling reaction.

Experimental Protocols

The following are representative protocols for the synthesis and application of this compound. Researchers should adapt these methods based on specific substrates and available equipment.

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar pyridine boronic acids.[10]

-

Reaction Setup : Dissolve 2-bromo-4-fluoropyridine (1.0 eq.) and triisopropyl borate (1.2 eq.) in a mixture of anhydrous toluene and tetrahydrofuran (THF) (4:1) under a nitrogen atmosphere.

-

Lithiation : Cool the reaction mixture to -78 °C. Slowly add n-butyllithium (1.2 eq., 2.5 M in hexanes) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

-

Borylation : Stir the mixture at -78 °C for an additional 30-60 minutes after the addition is complete. The reaction progress can be monitored by TLC or LC-MS to confirm the consumption of the starting material.

-

Quenching and Hydrolysis : Slowly warm the reaction to -20 °C. Quench the reaction by adding 3N HCl until the pH is approximately 2. Stir vigorously at room temperature for 30 minutes to ensure complete hydrolysis of the borate ester.

-

Extraction and Isolation : Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound, typically as a solid.

-

Purification : If necessary, the product can be purified further by recrystallization or flash chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methods for related fluoropyridine boronic acids.[13]

-

Vial Preparation : In a 10 mL microwave vial, combine this compound (1.2 eq.), the desired aryl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (K₂CO₃) (2.0 eq.).

-

Solvent Addition : Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), to the vial.

-

Microwave Irradiation : Seal the vial securely with a cap. Place it in the microwave reactor and irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[13]

-

Workup : After the reaction has cooled, dilute the mixture with ethyl acetate and water. Separate the organic and aqueous layers. Extract the aqueous layer with additional ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. Purify the resulting residue by flash column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the desired biaryl product.

Safety and Handling

Proper safety precautions are essential when working with this compound and related reagents.

| Safety Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[7][14] |

| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7][14] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[8] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][14] Some boronic acids benefit from refrigerated storage.[14] |

| Hazards | May cause skin, eye, and respiratory irritation.[14][15] Harmful if swallowed.[8] |

| First Aid | If on skin: Wash with plenty of soap and water.[14] If in eyes: Rinse cautiously with water for several minutes.[7][14] If inhaled: Remove person to fresh air.[7][14] If swallowed: Rinse mouth and consult a physician.[8] |

| Incompatible Materials | Strong oxidizing agents and strong acids.[7] |

References

- 1. 4-Fluoropyridine-2-boronic acid|BLD Pharm [bldpharm.com]

- 2. 2-Fluoropyridine-4-boronic acid | CymitQuimica [cymitquimica.com]

- 3. 2-fluoropyridine-4-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Fluoropyridine-4-boronic acid, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. H27630.06 [thermofisher.com]

- 7. fishersci.es [fishersci.es]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. combi-blocks.com [combi-blocks.com]

- 15. aksci.com [aksci.com]

An In-Depth Technical Guide to the Synthesis and Purification of (4-Fluoropyridin-2-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (4-Fluoropyridin-2-yl)boronic acid, a key building block in medicinal chemistry and drug development. This document details a primary synthetic route, purification methodologies, and includes experimental protocols with relevant quantitative data.

Introduction

This compound is a valuable reagent in organic synthesis, most notably for its application in Suzuki-Miyaura cross-coupling reactions. The presence of a fluorine atom on the pyridine ring can significantly influence the electronic properties, metabolic stability, and binding interactions of resulting pharmaceutical compounds. This guide outlines a robust and widely applicable method for the synthesis of this important intermediate, focusing on the lithium-halogen exchange of a suitable precursor.

Synthesis of this compound

The principal and most direct method for the synthesis of this compound is through a lithium-halogen exchange reaction starting from 2-bromo-4-fluoropyridine, followed by borylation with a trialkyl borate. This method is highly efficient and generally proceeds with good to excellent yields.

A detailed experimental protocol for the synthesis of the constitutional isomer, (2-fluoropyridin-4-yl)boronic acid, is well-documented and serves as a strong template for the synthesis of the target molecule. The protocol involves the reaction of 4-bromo-2-fluoropyridine with n-butyllithium at low temperatures to form a lithiated intermediate, which is then quenched with triisopropyl borate. Subsequent acidic workup yields the desired boronic acid. This established procedure suggests that a similar approach using 2-bromo-4-fluoropyridine as the starting material will be effective.

Proposed Synthetic Pathway

The proposed two-step synthesis of this compound is initiated with the synthesis of the precursor 2-bromo-4-fluoropyridine, followed by the lithium-halogen exchange and borylation.

Caption: Proposed synthetic pathway for this compound.

Quantitative Data for Analogous Synthesis

| Product | Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| (2-Fluoropyridin-4-yl)boronic acid | 4-Bromo-2-fluoropyridine | n-Butyllithium, Triisopropyl borate | Toluene/THF | 91% | White solid | [1] |

| (2-Fluoropyridin-4-yl)boronic acid | 2-Fluoropyridine (multi-step) | LDA, Iodine, n-BuLi, Triisopropyl borate | THF | 76-77.6% | 99% | [2] |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of the constitutional isomer, (2-fluoropyridin-4-yl)boronic acid, and are expected to be highly applicable for the synthesis of the target compound.

Synthesis of 2-Bromo-4-fluoropyridine (Precursor)

A common method for the synthesis of 2-bromo-4-fluoropyridine is via a Sandmeyer-type reaction from 4-fluoro-2-aminopyridine.

Materials:

-

4-Fluoro-2-aminopyridine

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Water

-

Dichloromethane

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-fluoro-2-aminopyridine in aqueous hydrobromic acid at 0 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-4-fluoropyridine.

Synthesis of this compound

This procedure is adapted from the synthesis of (2-fluoropyridin-4-yl)boronic acid.[1]

Materials:

-

2-Bromo-4-fluoropyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (in hexanes)

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-bromo-4-fluoropyridine in anhydrous THF under a nitrogen atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Methods

Crude this compound can be purified by several methods to achieve the desired level of purity for subsequent applications.

Recrystallization

Recrystallization is a common and effective method for purifying solid boronic acids.

Procedure:

-

Dissolve the crude boronic acid in a minimal amount of a hot solvent (e.g., water, ethanol, or a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

Silica gel or neutral alumina chromatography can be employed for the purification of boronic acids.

Procedure:

-

Prepare a column with silica gel or neutral alumina.

-

Dissolve the crude boronic acid in a minimal amount of the eluent.

-

Load the solution onto the column and elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol).

-

Collect the fractions containing the pure product and concentrate under reduced pressure.

Purification via Salt Formation

Boronic acids can be purified by converting them into a salt, which can then be isolated and converted back to the pure boronic acid.

Caption: Workflow for the purification of this compound via salt formation.

Procedure:

-

Dissolve the crude boronic acid in an aqueous basic solution (e.g., sodium hydroxide).

-

Wash the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-acidic impurities.

-

Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to precipitate the pure boronic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Conclusion

The synthesis of this compound can be reliably achieved through a lithium-halogen exchange of 2-bromo-4-fluoropyridine followed by borylation. While a specific experimental protocol for this exact isomer is not detailed in the readily available literature, the well-established procedures for its constitutional isomer provide a strong and adaptable foundation for its successful synthesis. The purification of the final product can be effectively carried out using standard techniques such as recrystallization, column chromatography, or by leveraging its acidic nature through salt formation. This guide provides the necessary information for researchers to produce high-purity this compound for its application in drug discovery and development.

References

An In-depth Technical Guide on the Stability and Storage of (4-Fluoropyridin-2-yl)boronic Acid

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the stability and appropriate storage of building blocks like (4-Fluoropyridin-2-yl)boronic acid is critical for ensuring the integrity of experimental outcomes and the quality of synthesized materials. This guide provides a detailed overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the purity and degradation of this compound.

Chemical Stability and Degradation Pathways

This compound, like many arylboronic acids, is susceptible to degradation through several pathways. The primary routes of decomposition are hydrolysis (protodeboronation) and oxidation. The presence of the electron-withdrawing fluorine atom and the pyridine nitrogen can influence the rate and nature of these degradation processes.

Key Degradation Pathways:

-

Protodeboronation (Hydrolysis): This is a common degradation pathway for arylboronic acids, particularly under aqueous conditions, leading to the cleavage of the carbon-boron bond to form 4-fluoropyridine and boric acid.[1][2] The rate of protodeboronation is highly dependent on the pH of the solution.[1][2] Studies on various heteroaromatic boronic acids have shown that identifying substrate-specific pH-stability zones is crucial, as even notoriously unstable compounds can exhibit stability for hours under optimal pH conditions.[3]

-

Oxidation: The boronic acid moiety can be susceptible to oxidative degradation, especially in the presence of oxidizing agents or reactive oxygen species.[4] This process typically involves the cleavage of the C-B bond to yield a hydroxylated product, in this case, 4-fluoro-2-hydroxypyridine.[5] At physiological pH, the oxidative instability of some boronic acids can be a significant issue.[6]

-

Boroxine Formation (Dehydration): Like other boronic acids, this compound can undergo intermolecular dehydration to form a cyclic anhydride known as a boroxine. This process is reversible in the presence of water. While boroxine formation is a sign of dehydration and not strictly degradation in all contexts, it can complicate analysis and reactivity.[7]

The following diagram illustrates the primary degradation pathways for a generic arylboronic acid, which are applicable to this compound.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the quality of this compound. The following conditions are recommended based on general guidelines for arylboronic acids and information from safety data sheets (SDS).

| Parameter | Recommended Condition | Rationale & References |

| Temperature | 2-8°C or -20°C | To minimize thermal degradation and slow down chemical reactions.[1][8] |

| Atmosphere | Under an inert gas (Argon or Nitrogen) | To prevent oxidation and hydrolysis from atmospheric moisture.[1] |

| Container | Tightly sealed, opaque container | To protect from moisture and light. |

| Moisture | Store in a dry environment (desiccator) | To prevent hydrolysis (protodeboronation) and boroxine-to-boronic acid conversion.[9][10] |

| Light | Protect from light | To prevent potential photolytic degradation.[11] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | To avoid rapid decomposition.[10][12] |

Handling Precautions:

-

Handle in a well-ventilated area or under an inert atmosphere to minimize exposure to air and moisture.[9]

-

Avoid formation of dust and aerosols.[10]

-

Use personal protective equipment, including gloves and safety glasses.[10]

-

For preparing solutions, use anhydrous solvents where possible. If aqueous solutions are necessary, prepare them fresh and consider the pH for optimal stability.

Quantitative Stability Data

| Condition | Observation | Implication for Stability | Reference |

| pH-Rate Profile | Protodeboronation rates for heteroaromatic boronic acids are highly pH-dependent. Stability zones exist at specific pH values. | The stability of this compound in solution can be maximized by controlling the pH. Both highly acidic and highly basic conditions may accelerate degradation. | [3] |

| Oxidative Stress | At physiological pH, phenylboronic acid is oxidized by reactive oxygen species at rates comparable to thiols. | The compound is likely susceptible to oxidation, and contact with oxidizing agents should be avoided. | [6] |

| Solid State | Generally stable when stored under recommended conditions (cool, dry, inert atmosphere). | Long-term stability is best achieved in the solid state under proper storage. | [10] |

| In Solution | Unstable in aqueous solutions over extended periods, especially under non-optimal pH. Aprotic solvents are preferred for short-term storage of solutions. | Solutions for reactions should ideally be prepared fresh. If storage is necessary, use anhydrous aprotic solvents and store under inert gas at low temperatures. | [4][13] |

Experimental Protocols for Stability and Purity Assessment

A stability-indicating analytical method is essential to accurately determine the purity of this compound and to quantify any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

-

Acid Hydrolysis: Add 0.1 M HCl to an aliquot of the stock solution. Heat at 60-80°C for a specified time (e.g., 2-8 hours).

-

Base Hydrolysis: Add 0.1 M NaOH to an aliquot. Keep at room temperature or heat gently for a specified time.

-

Oxidation: Add 3% H₂O₂ to an aliquot. Keep at room temperature for a specified time.

-

Thermal Degradation: Heat the stock solution and a solid sample at an elevated temperature (e.g., 80-100°C).

-

Photostability: Expose the solution and solid sample to light according to ICH Q1B guidelines.

-

-

Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Data Evaluation: Analyze using a validated stability-indicating HPLC method. Assess for new peaks, reduction in the main peak area, and mass balance. Identify major degradants using LC-MS.

Stability-Indicating HPLC Method

Objective: To separate the parent compound from its potential degradation products (e.g., 4-fluoropyridine and 4-fluoro-2-hydroxypyridine).

| Parameter | Recommended Condition | Notes |

| Column | C18 Reverse-Phase (e.g., Waters XBridge™ Premier BEH™ C18, 4.6 x 100 mm, 3.5 µm) | Use of columns with low silanol activity or end-capping is recommended to minimize on-column degradation.[4][13] |

| Mobile Phase | A: Water with 0.1% Formic Acid or 10 mM Ammonium AcetateB: Acetonitrile with 0.1% Formic Acid | Gradient elution is typically required for good separation.[10] |

| Gradient | Example: Start at 5% B, ramp to 95% B over 10-15 minutes. | Optimize to ensure separation of the parent peak from all degradant peaks. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 25-30°C | Temperature control is important for reproducibility. |

| Injection Volume | 5-10 µL | |

| Detector | Photodiode Array (PDA) at 254 nm or a wavelength of maximum absorbance. Mass Spectrometer (MS) for peak identification. | PDA allows for peak purity assessment. MS is invaluable for identifying the mass of degradation products.[4][15] |

| Sample Diluent | Acetonitrile or a mixture of acetonitrile and water. | Prepare samples fresh and keep in a cooled autosampler to minimize degradation prior to injection. Using an aprotic diluent can minimize hydrolysis.[4][13] |

NMR Spectroscopy for Structural Elucidation

NMR is a powerful tool for confirming the structure of the starting material and identifying degradants.

-

¹H NMR: Can be used to monitor the disappearance of the boronic acid signals and the appearance of signals corresponding to degradation products like 4-fluoropyridine.

-

¹¹B NMR: Provides direct information about the chemical environment of the boron atom. A shift in the ¹¹B signal can indicate the conversion of the trigonal boronic acid to a tetrahedral boronate ester or other species.[4][16]

-

¹⁹F NMR: Useful for monitoring changes in the environment of the fluorine atom on the pyridine ring, which can help in identifying and quantifying fluorinated degradants.[17][18]

Conclusion

This compound is a valuable synthetic intermediate whose stability is a critical consideration for its successful use. The primary degradation pathways are protodeboronation and oxidation, which can be mitigated by strict control of storage and handling conditions. Long-term stability is best achieved by storing the solid material at low temperatures (2-8°C or -20°C) under an inert, dry atmosphere, and protected from light. For analytical purposes, a well-developed, stability-indicating HPLC method is essential for ensuring the purity and quality of the material. By implementing the guidelines and methodologies outlined in this document, researchers can minimize degradation, ensure the reliability of their results, and maintain the integrity of this important chemical building block.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. db-thueringen.de [db-thueringen.de]

- 18. rsc.org [rsc.org]

Spectroscopic Analysis of (4-Fluoropyridin-2-yl)boronic acid: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic data for (4-Fluoropyridin-2-yl)boronic acid, a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the characterization of this compound.

Molecular Structure

This compound is a pyridine derivative featuring a boronic acid group at the 2-position and a fluorine atom at the 4-position. This unique substitution pattern influences its electronic properties and reactivity, making it a valuable reagent in cross-coupling reactions.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following data is predicted based on established NMR principles and analysis of structurally similar compounds.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring, in addition to a broad signal for the hydroxyl protons of the boronic acid group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H6 | 8.2 - 8.4 | d | ~5.0 (³JHH) |

| H5 | 7.1 - 7.3 | dd | ~5.0 (³JHH), ~2.5 (⁴JHF) |

| H3 | 7.4 - 7.6 | d | ~2.5 (⁴JHF) |

| B(OH)₂ | 8.0 - 9.0 | br s | - |

Note: Chemical shifts are referenced to a standard internal solvent peak. The B(OH)₂ signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR)

The carbon NMR spectrum will exhibit five distinct signals for the carbon atoms of the pyridine ring. The carbon atoms directly bonded to fluorine and boron will show characteristic splitting patterns and chemical shifts.

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| C2 | 155 - 160 (broad) | - |

| C3 | 120 - 125 | ~4 (³JCF) |

| C4 | 165 - 170 | ~240 (¹JCF) |

| C5 | 110 - 115 | ~20 (²JCF) |

| C6 | 150 - 155 | ~15 (³JCF) |

Note: The signal for the carbon atom attached to boron (C2) is expected to be broad due to the quadrupolar relaxation of the boron nucleus.

Experimental Protocols

The following provides a general methodology for the acquisition of NMR data for this compound.

Sample Preparation

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent may affect the chemical shifts and the observation of exchangeable protons.

Instrumentation and Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Acquisition:

-

A standard one-dimensional proton pulse sequence should be used.

-

Typically, 16 to 32 scans are acquired to ensure a good signal-to-noise ratio.

-

The spectral width is generally set from 0 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

A higher number of scans (e.g., 1024 to 4096) is required due to the lower natural abundance of the ¹³C isotope.

-

The spectral width is typically set from 0 to 200 ppm.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

(4-Fluoropyridin-2-yl)boronic Acid: A Technical Overview of its Physical Properties and Synthetic Applications

(4-Fluoropyridin-2-yl)boronic acid is a fluorinated heterocyclic organic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its utility primarily lies in its application as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to synthesize more complex molecules. The presence of the fluorine atom and the boronic acid functional group imparts unique chemical properties that are advantageous for the development of novel therapeutic agents.

This technical guide provides a summary of the key physical properties of this compound, alongside a representative experimental protocol for its synthesis and characterization.

Core Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below. This information is critical for its proper handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 1208101-73-8[1] |

| Molecular Weight | 140.91 g/mol [1][2] |

| Chemical Formula | C5H5BFNO2[1][2] |

Synthetic Protocol: A Representative Example

While specific protocols may vary, the following is a representative procedure for the synthesis of a fluoropyridinyl boronic acid, adapted from documented methods for a similar isomer. This multi-step process involves a lithium-halogen exchange followed by borylation.

Materials:

-

4-Bromo-2-fluoropyridine

-

Triisopropyl borate

-

n-Butyllithium in hexanes

-

Anhydrous toluene

-

Anhydrous tetrahydrofuran (THF)

-

3N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-bromo-2-fluoropyridine and triisopropyl borate in a 4:1 mixture of anhydrous toluene and THF.

-

Cool the reaction mixture to -78 °C.

-

Slowly add n-butyllithium dropwise to the cooled solution.

-

Maintain the reaction at -78 °C for 30 minutes after the addition is complete.

-

Gradually warm the mixture to -20 °C over the course of one hour.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by acidifying to pH 2 with 3N HCl and stir for 15 minutes at room temperature.

-

Perform a liquid-liquid extraction using ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the final this compound.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of a fluoropyridinyl boronic acid, as described in the protocol above.

References

Reactivity Profile of the C-B Bond in (2-Fluoropyridin-4-yl)boronic Acid: An In-depth Technical Guide

An important introductory note: This technical guide focuses on the reactivity of (2-Fluoropyridin-4-yl)boronic acid (CAS 401815-98-3). While the initial topic requested was "(4-Fluoropyridin-2-yl)boronic acid," literature and substance availability strongly suggest that the intended compound of interest is the 2-fluoro-4-boronic acid isomer. This guide will, therefore, detail the reactivity profile of the latter.

This document provides a comprehensive overview of the chemical reactivity of the carbon-boron (C-B) bond in (2-Fluoropyridin-4-yl)boronic acid, a key building block in medicinal chemistry and materials science.[1] The presence of a fluorine atom and a nitrogen atom on the pyridine ring significantly influences the stability and reactivity of the boronic acid moiety. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic insights into its key transformations.

Synthesis and Stability of (2-Fluoropyridin-4-yl)boronic Acid

The synthesis of (2-Fluoropyridin-4-yl)boronic acid is typically achieved through a lithium-halogen exchange reaction from a suitable brominated precursor, followed by quenching with a borate ester. The subsequent hydrolysis yields the desired boronic acid.

A significant aspect of the reactivity profile of heteroaryl boronic acids, particularly those with nitrogen in proximity to the boronic acid group, is their propensity to undergo protodeboronation.[2][3] This undesired side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, reducing the yield of the desired cross-coupling products.[4] For 2-pyridyl boronic acids, this process is often rapid, especially at neutral pH, proceeding through a zwitterionic intermediate.[2][5] While the boronic acid group in the target molecule is at the 4-position, the electronic influence of the pyridine nitrogen and the 2-fluoro substituent must be considered. The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center, which can influence its reactivity.[6]

To mitigate protodeboronation, (2-Fluoropyridin-4-yl)boronic acid can be converted to more stable derivatives, such as its pinacol ester or N-methyliminodiacetic acid (MIDA) boronate, which can then be used in cross-coupling reactions under slow-release conditions.[3][7][8]

Synthesis of (2-Fluoropyridin-4-yl)boronic Acid

A common synthetic route is outlined below.

Experimental Protocol: Synthesis of (2-Fluoropyridin-4-yl)boronic acid [7]

-

Materials: 4-Bromo-2-fluoropyridine, triisopropyl borate, n-butyllithium (2.5 M in hexanes), anhydrous toluene, anhydrous tetrahydrofuran (THF), 3N HCl, ethyl acetate (EtOAc), water, brine, anhydrous MgSO₄.

-

Procedure:

-

Dissolve 4-bromo-2-fluoropyridine (1.0 equiv.) and triisopropyl borate (1.2 equiv.) in a 4:1 mixture of anhydrous toluene and THF under a nitrogen atmosphere.

-

Cool the reaction mixture to -78 °C.

-

Slowly add n-butyllithium (1.2 equiv.) dropwise over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for an additional 30 minutes.

-

Slowly warm the reaction to -20 °C over 1 hour.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by acidifying to pH 2 with 3N HCl and stir at room temperature for 15 minutes.

-

Extract the mixture with EtOAc.

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2-Fluoropyridin-4-yl)boronic acid.

-

| Reactant | Equivalents | Product | Yield |

| 4-Bromo-2-fluoropyridine | 1.0 | (2-Fluoropyridin-4-yl)boronic acid | ~91% |

Table 1: Synthesis of (2-Fluoropyridin-4-yl)boronic acid.

Key Reactions of the C-B Bond

The C-B bond in (2-Fluoropyridin-4-yl)boronic acid is a versatile functional group primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, coupling the boronic acid with an organic halide or triflate.[9][10][11] Given the stability issues of heteroaryl boronic acids, the use of their more stable ester or trifluoroborate salt derivatives is often preferred to ensure higher yields.[12]

Representative Experimental Protocol: Suzuki-Miyaura Coupling of a Heteroaryl Boronic Acid [13]

-

Materials: (2-Fluoropyridin-4-yl)boronic acid (or its pinacol ester) (1.5 equiv.), aryl halide (1.0 equiv.), Pd(dppf)Cl₂ (0.1 equiv.), Na₃PO₄ (3.0 equiv.), dioxane, water.

-

Procedure:

-

In a reaction vial, combine the boronic acid, aryl halide, Pd(dppf)Cl₂, and Na₃PO₄.

-

Add dioxane and water (typically in a 4:1 to 9:1 ratio).

-

Seal the vial and heat the reaction mixture at a temperature ranging from 65 to 100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

| Boronic Acid Derivative | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Typical Yield |

| (2-Fluoropyridin-4-yl)boronic acid | Aryl Bromide/Iodide | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 80-100 | 50-90% |

| (2-Fluoropyridin-4-yl)boronic acid pinacol ester | Aryl Bromide/Iodide | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 80-100 | 60-95% |

Table 2: Representative conditions for Suzuki-Miyaura coupling.

Chan-Lam Cross-Coupling

The Chan-Lam coupling enables the formation of C-N and C-O bonds by reacting the boronic acid with amines or phenols, respectively, using a copper catalyst.[14] This reaction is often performed under mild conditions and is tolerant of air.[15]

Representative Experimental Protocol: Chan-Lam N-Arylation [15][16]

-

Materials: (2-Fluoropyridin-4-yl)boronic acid (1.0 equiv.), amine or phenol (1.2 equiv.), Cu(OAc)₂ (0.1-1.0 equiv.), a base such as pyridine or triethylamine (2.0 equiv.), and a suitable solvent like dichloromethane (DCM) or methanol.

-

Procedure:

-

To a solution of the amine or phenol and (2-Fluoropyridin-4-yl)boronic acid in the chosen solvent, add the copper catalyst and base.

-

Stir the reaction mixture at room temperature, open to the air.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with water.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

-

| Coupling Partner | Catalyst | Base | Solvent | Temp | Typical Yield |

| Primary/Secondary Amine | Cu(OAc)₂ | Pyridine/TEA | DCM/MeOH | RT | 50-90% |

| Phenol | Cu(OAc)₂ | Pyridine/TEA | DCM | RT | 40-85% |

Table 3: Representative conditions for Chan-Lam coupling.

Mechanistic Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways involving (2-Fluoropyridin-4-yl)boronic acid.

Protodeboronation Pathway

References

- 1. chemimpex.com [chemimpex.com]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. benchchem.com [benchchem.com]

- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 15. Chan-Lam Coupling [organic-chemistry.org]

- 16. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]

The Fluorine Factor: A Technical Guide to the Reactivity of (4-Fluoropyridin-2-yl)boronic Acid

Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the physicochemical and pharmacological properties of drug candidates.[1] Pyridine boronic acids are pivotal building blocks in drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions to forge critical carbon-carbon bonds.[2] This technical guide provides an in-depth analysis of (4-Fluoropyridin-2-yl)boronic acid, focusing on the decisive role the fluorine substituent plays in modulating its reactivity. We will explore the electronic effects, consequent challenges in common transformations like the Suzuki-Miyaura coupling, and optimized strategies to harness its synthetic potential for researchers, chemists, and professionals in drug development.

The Electronic Influence of the 4-Fluoro Substituent

The reactivity of this compound is fundamentally dictated by the powerful electronic effects of the fluorine atom. Fluorine's extreme electronegativity exerts a strong electron-withdrawing inductive effect (-I) across the sigma bond framework of the pyridine ring.[1] This effect significantly lowers the electron density of the entire aromatic system.

While fluorine also possesses a lone pair capable of a positive mesomeric or resonance effect (+M), this is generally weaker than its inductive influence in aryl systems. In the case of 4-fluoropyridine, the fluorine atom's position para to the nitrogen and ortho to the C-B bond leads to a substantial decrease in ring electron density. This electronic perturbation has two primary consequences for the boronic acid moiety:

-

Increased Lewis Acidity: The electron-deficient pyridine ring enhances the electrophilicity of the boron atom, thereby increasing the Lewis acidity of the boronic acid.[1] While this can be beneficial in some catalytic processes, it complicates its use in others.

-

Weakened Carbon-Boron Bond: The inductive pull of fluorine makes the ipso-carbon atom more electron-poor, which can render the C-B bond more susceptible to cleavage, particularly through protonolysis.

These electronic characteristics are summarized in the table below.

| Property Affected by 4-Fluoro Group | Consequence | Implication for Reactivity |

| Ring Electron Density | Substantially decreased | Modulates rates of catalytic cycle steps |

| Lewis Acidity of Boron | Increased[1][3] | Affects boronate complex formation and stability |

| C-B Bond Polarity/Strength | Increased susceptibility to cleavage | Heightened risk of side reactions (protodeboronation) |

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most common application for this class of reagents. However, the electronic properties of this compound introduce specific challenges, primarily affecting the transmetalation step and promoting the parasitic protodeboronation side reaction.

The Transmetalation Challenge

Transmetalation, the transfer of the organic group from boron to the palladium catalyst, is frequently the rate-limiting step in Suzuki-Miyaura couplings.[1][4] For this step to proceed efficiently, electron density must flow from the boronate complex to the palladium center. The strongly electron-withdrawing nature of the 4-fluoropyridinyl group makes it an intrinsically poorer nucleophile compared to electron-rich or electron-neutral aryl groups. This can significantly slow the rate of transmetalation, leading to lower reaction efficiency and requiring more forcing conditions (e.g., higher temperatures or longer reaction times).[1]

The Protodeboronation Side Reaction

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, leading to the formation of 2-fluoropyridine as a byproduct.[5] This is the most significant undesired side reaction for electron-deficient heteroaromatic boronic acids.[4][6][7]

The electron-withdrawing fluorine substituent exacerbates the propensity for protodeboronation, particularly under the basic conditions required for the Suzuki-Miyaura reaction.[8] The reaction competes directly with the desired cross-coupling pathway.

Mitigation Strategies and Experimental Protocols

To achieve satisfactory yields, the challenges posed by the fluorine substituent must be addressed through careful optimization of reaction conditions and reagent choice.

Recommended Mitigation Strategies

-

Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, is highly recommended. These esters are less prone to protodeboronation, leading to higher overall yields of the desired product.[6][8]

-

Choice of Base: Strong bases can accelerate protodeboronation. Milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium hydroxide.[8]

-

Solvent and Temperature Control: Using anhydrous solvents can minimize proton sources that lead to protodeboronation. Lowering the reaction temperature, where possible, can also favor the desired coupling over the decomposition pathway.[8]

-

Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. Systems known to be effective for electron-deficient heteroaromatics, such as those employing bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos), or catalysts like Pd(dppf)Cl₂, should be considered.[9]

General Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative starting point for the coupling of this compound pinacol ester with an aryl bromide. Optimization for specific substrates is essential.

Materials:

-

This compound pinacol ester (1.2 - 1.5 equiv.)

-

Aryl Halide (1.0 equiv.)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Mild Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

-

Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or THF)

Procedure:

-

Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound pinacol ester, and the base.

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Add the degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Synthesis of this compound

The reagent itself is typically synthesized from a halogenated precursor via a lithium-halogen exchange followed by borylation.

Conclusion

The fluorine substituent at the 4-position of this compound is not a passive spectator; it is a powerful modulator of reactivity. Its strong electron-withdrawing nature increases the Lewis acidity of the boron center but simultaneously presents significant challenges for Suzuki-Miyaura cross-coupling by slowing the critical transmetalation step and promoting undesired protodeboronation.[1][4][8] However, these hurdles are not insurmountable. For the medicinal or materials chemist, a thorough understanding of these electronic effects is paramount. By employing strategic modifications—such as the use of more stable boronate esters and the careful optimization of catalysts, bases, and reaction conditions—researchers can successfully mitigate these challenges and effectively utilize this valuable fluorinated building block in the synthesis of novel molecules.[1][8]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

(4-Fluoropyridin-2-yl)boronic acid safety, handling, and MSDS information

An In-depth Technical Guide to the Safety and Handling of (4-Fluoropyridin-2-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound and its close analogs. While this guide is compiled from various safety documents, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound. The information for analogous compounds is provided for guidance where specific data for this compound is not available.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. As a member of the boronic acid family, it plays a crucial role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The incorporation of a fluorine atom and a pyridine ring makes it a desirable synthon for creating novel pharmaceutical candidates. Given their reactivity, a thorough understanding of the safety and handling protocols for boronic acids is essential for laboratory personnel. While generally considered to have low toxicity, boronic acids can present hazards if not handled properly.

Hazard Identification and Classification

Based on data for analogous fluorinated pyridine boronic acids, this compound is anticipated to be classified as an irritant.

Anticipated GHS Hazard Statements:

Anticipated GHS Pictogram:

-

Exclamation mark (GHS07)[5]

Anticipated Signal Word:

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes available data for the target compound and its isomers for reference.

| Property | This compound | (2-Fluoropyridin-4-yl)boronic acid | (2-Fluoropyridin-5-yl)boronic acid |

| CAS Number | 1208101-73-8[6] | 401815-98-3[7] | 351019-18-6 |

| Molecular Formula | C₅H₅BFNO₂ | C₅H₅BFNO₂[7][8] | C₅H₅BFNO₂ |

| Molecular Weight | 140.91 g/mol | 140.91 g/mol | 140.91 g/mol [3] |

| Appearance | Solid | Solid | White to off-white solid[3] |

| Melting Point | Not available | Not available | 172 - 176 °C[3] |

| Water Solubility | Not available | Not available | 2.5%[3] |

Experimental Protocols

Detailed toxicological experimental protocols for this compound are not publicly available. However, standardized procedures for safe handling, spill management, and first aid are outlined below based on information from various safety data sheets for analogous compounds.

Safe Handling Protocol

A systematic approach is crucial to minimize risk when handling this compound.

Workflow for Safe Handling:

Caption: Safe handling workflow for this compound.

Methodology:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat to prevent skin exposure.[1][9]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[9][10] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][10][11]

-

Dust Prevention: Avoid the formation and inhalation of dust.[3][9][10] If dust generation is unavoidable, use a NIOSH-approved respirator.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3][5][9] Some boronic acids are moisture-sensitive and may require storage under an inert atmosphere.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[3][12]

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[1][9][13] If not breathing, give artificial respiration and seek immediate medical attention.[9][13] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][9][13] If skin irritation occurs, get medical advice.[1][2] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids.[1][9][13] Remove contact lenses if present and easy to do so.[1][2] Continue rinsing. If eye irritation persists, seek medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[3][9] Never give anything by mouth to an unconscious person.[9] Call a physician or Poison Control Center immediately.[9] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5][9][10][13]

-

Specific Hazards: In case of fire, toxic fumes may be released, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and boron oxides.[2][3][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[5][9][10][13]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation.[9][10] Avoid breathing dust and contact with the substance.[9][14] Wear appropriate personal protective equipment.[9][10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9][10][13]

-

Containment and Cleanup: For solid spills, carefully sweep up or vacuum the material, avoiding dust generation.[14] Place the spilled material in a suitable, labeled container for disposal.[9][10][14] After material pickup is complete, ventilate the area and wash the spill site.

Stability and Reactivity

-

Reactivity: No specific reactivity hazards have been identified.[3]

-

Chemical Stability: The compound is stable under normal storage conditions.[3]

-

Hazardous Reactions: Hazardous polymerization will not occur.[3]

-

Conditions to Avoid: Avoid dust formation, excess heat, and incompatible products.[3]

-

Incompatible Materials: Strong oxidizing agents and acids.[3]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and oxides of boron.[3]

Personal Protective Equipment (PPE)

The following diagram outlines the necessary personal protective equipment for handling this compound.

Caption: Required PPE for handling this compound.

| Protection Type | Specification | Purpose |

| Eye Protection | Tight-sealing safety goggles or a face shield.[1] | Protects against dust particles and chemical splashes.[1] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][9] Gloves must be inspected prior to use.[1][9] | Prevents skin contact and irritation.[1] |

| Body Protection | A lab coat or other protective clothing to prevent skin exposure.[1][9] | Shields skin from accidental spills and contamination.[1] |

| Respiratory | Use in a well-ventilated area such as a chemical fume hood.[1] If ventilation is inadequate, use a dust respirator.[1] | Prevents inhalation of harmful dust.[1] |

Disposal Considerations

Dispose of this material and its container at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.[9] Waste containers should be properly labeled and handled by trained personnel. All disposal practices must be in accordance with local, state, and federal regulations.

References

- 1. benchchem.com [benchchem.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. fishersci.es [fishersci.es]

- 4. aksci.com [aksci.com]

- 5. canbipharm.com [canbipharm.com]

- 6. 4-FLUOROPYRIDIN-2-YL-2-BORONIC ACID | 1208101-73-8 [amp.chemicalbook.com]

- 7. 2-Fluoropyridine-4-boronic acid, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. 2-Fluoropyridine-4-boronic acid | CymitQuimica [cymitquimica.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. acrospharma.co.kr [acrospharma.co.kr]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. echemi.com [echemi.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide on the Lewis Acidity and pKa of (4-Fluoropyridin-2-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluoropyridin-2-yl)boronic acid is a valuable building block in medicinal chemistry and materials science. A thorough understanding of its acidic properties—both Brønsted-Lowry acidity (pKa) and Lewis acidity—is critical for its effective application in synthesis, catalysis, and the design of targeted therapeutics. This technical guide provides a comprehensive overview of the key acidic characteristics of this compound. Due to the absence of direct experimental data for this compound in the public domain, this guide leverages data from closely related structural analogs to predict its properties. Furthermore, it outlines detailed experimental protocols for the determination of these crucial parameters, empowering researchers to ascertain them empirically.

Introduction to the Acidity of Arylboronic Acids

Boronic acids, characterized by the R-B(OH)₂ functional group, are amphoteric in nature. The boron atom, with its vacant p-orbital, acts as a Lewis acid, accepting an electron pair from a Lewis base (such as OH⁻) to form a tetrahedral boronate species. This equilibrium is fundamental to their role in various chemical transformations. The Brønsted-Lowry acidity, quantified by the pKa, reflects the equilibrium of the boronic acid with its conjugate base in aqueous solution.

The electronic properties of the aryl substituent significantly influence both the Lewis acidity and the pKa. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups have the opposite effect. For heteroaromatic boronic acids like this compound, the position of the heteroatom and other substituents plays a complex role in modulating these properties.

Predicted Acidic Properties of this compound

Data Presentation of Analogous Compounds

The following table summarizes the reported pKa values for 2-pyridylboronic acid and 4-fluorophenylboronic acid. These compounds represent the constituent parts of the target molecule and provide a basis for estimating its acidic behavior.

| Compound | Structure | Parameter | Value | Comments |

| 2-Pyridylboronic Acid |  | pKaH | 3.86[1] | This value corresponds to the acidity of the pyridinium ion, not the boronic acid moiety.[1] |

| 4-Fluorophenylboronic Acid |  | pKa | 8.67 (Predicted)[2] | This predicted value is for the boronic acid group. |

Discussion and Prediction for this compound

Based on the data from the analogous compounds, we can make the following predictions for this compound:

-

pKa of the Pyridinium Ion: The presence of the electron-withdrawing fluorine atom at the 4-position of the pyridine ring is expected to decrease the basicity of the nitrogen atom compared to 2-pyridylboronic acid. Consequently, the pKa of the corresponding pyridinium ion is likely to be lower than 3.86 .

-

pKa of the Boronic Acid Group: The pyridine nitrogen, especially when protonated, and the fluorine atom are both electron-withdrawing. This electronic effect should increase the acidity of the boronic acid group relative to an unsubstituted phenylboronic acid. Therefore, the pKa of the boronic acid moiety in this compound is anticipated to be lower than that of 4-fluorophenylboronic acid (predicted at 8.67) .

-

Lewis Acidity: The electron-withdrawing nature of the 4-fluoropyridin-2-yl group will increase the electrophilicity of the boron center. This suggests that this compound will be a stronger Lewis acid than both phenylboronic acid and 2-pyridylboronic acid.

Experimental Protocols for Determination of pKa and Lewis Acidity

To obtain precise values for the acidic properties of this compound, the following experimental protocols are recommended.

Determination of pKa

3.1.1. Potentiometric Titration

This is a classic and reliable method for pKa determination.

-

Principle: A solution of the boronic acid is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored with a calibrated pH meter as a function of the volume of titrant added. The pKa is determined from the midpoint of the titration curve.

-

Apparatus: pH meter with a combination glass electrode, magnetic stirrer, burette.

-

Procedure:

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).

-

Calibrate the pH meter using standard buffer solutions.

-

Titrate the boronic acid solution with a standardized solution of NaOH (e.g., 0.1 M), adding the titrant in small increments.

-

Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Due to the presence of the pyridine nitrogen, two equivalence points may be observed, corresponding to the pKa of the pyridinium ion and the boronic acid.

-

3.1.2. Spectrophotometric Titration

This method is useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

-

Principle: The UV-Vis spectrum of the boronic acid is recorded at a series of different pH values. The change in absorbance at a specific wavelength is then plotted against pH, and the resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa.

-

Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes.

-

Procedure:

-

Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Prepare a stock solution of this compound.

-

For each buffer solution, prepare a sample by adding a small, constant volume of the boronic acid stock solution.

-

Measure the UV-Vis spectrum of each sample.

-

Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms.

-

Plot the absorbance at this wavelength versus pH and fit the data to determine the pKa.

-

3.1.3. ¹¹B NMR pH Titration

This technique directly probes the boron center.

-

Principle: The chemical shift of the ¹¹B nucleus is sensitive to its coordination state. The trigonal planar boronic acid and the tetrahedral boronate ester have distinct ¹¹B NMR chemical shifts. By monitoring the change in the ¹¹B chemical shift as a function of pH, the pKa can be determined.[3]

-

Apparatus: High-field NMR spectrometer equipped with a boron-observe probe.

-

Procedure:

-

Prepare a series of samples of this compound in buffered solutions of varying pH.

-

Acquire the ¹¹B NMR spectrum for each sample.

-

Plot the ¹¹B chemical shift versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

Determination of Lewis Acidity

The Lewis acidity of boronic acids is often evaluated by measuring their interaction with a probe molecule using spectroscopic methods.

3.2.1. Gutmann-Beckett Method (³¹P NMR)

This is a widely used method for determining the relative Lewis acidity of boranes.

-

Principle: The Lewis acidity is assessed by measuring the change in the ³¹P NMR chemical shift of a Lewis base probe, typically triethylphosphine oxide (Et₃PO), upon coordination with the boronic acid. A larger downfield shift indicates a stronger Lewis acid.

-

Apparatus: NMR spectrometer.

-

Procedure:

-

Prepare a solution of Et₃PO in a suitable anhydrous solvent (e.g., CD₂Cl₂ or toluene-d₈).

-

Record the ³¹P NMR spectrum of the free Et₃PO.

-

Add one equivalent of this compound to the solution and acquire the ³¹P NMR spectrum of the resulting adduct.

-

The Lewis acidity is correlated with the difference in the ³¹P chemical shift (Δδ³¹) between the free and coordinated Et₃PO.

-

3.2.2. Computational Methods (e.g., Fluoride Ion Affinity)

Theoretical calculations provide a powerful tool for quantifying Lewis acidity.

-

Principle: The fluoride ion affinity (FIA) is the calculated enthalpy or Gibbs free energy change for the reaction of the Lewis acid with a fluoride ion in the gas phase. A more negative FIA value indicates a stronger Lewis acid.

-

Methodology:

-

Model the structures of this compound and the fluoride ion using a suitable level of theory (e.g., density functional theory with a large basis set).

-

Calculate the electronic energies of the optimized structures.

-

Model the structure of the resulting fluoroborate adduct and calculate its electronic energy.

-

The FIA is the difference in energy between the products and the reactants.

-

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for pKa determination.

Caption: Workflow for Lewis acidity determination.

Conclusion

While direct experimental data for the Lewis acidity and pKa of this compound are currently unavailable, this guide provides a robust framework for understanding and determining these essential properties. By analyzing data from structural analogs, we predict that this compound will exhibit a pyridinium pKa below 3.86 and a boronic acid pKa lower than 8.67, coupled with enhanced Lewis acidity. The detailed experimental protocols outlined herein offer a clear path for researchers to empirically validate these predictions and to fully characterize this important chemical entity for its diverse applications.

References

The Genesis and Advancement of Fluorinated Pyridylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered acidity—have made fluorinated heterocycles particularly valuable scaffolds in drug discovery. Among these, fluorinated pyridylboronic acids have emerged as indispensable building blocks for the synthesis of complex pharmaceutical intermediates. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, provides a powerful tool for the construction of carbon-carbon bonds, enabling the assembly of novel molecular architectures with potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this important class of compounds.

Discovery and Historical Context

The journey to fluorinated pyridylboronic acids began with the broader exploration of organofluorine chemistry. While the first synthesis of an aromatic compound bearing a trifluoromethyl group was reported by Swarts in 1898, the development of practical and selective fluorination methods for heterocyclic systems came much later.[1] The synthesis of fluorinated pyridines, the precursors to their boronic acid derivatives, was initially a significant challenge. Early methods were often low-yielding and employed harsh reagents.

A pivotal moment in the history of fluorinated pyridines was the development of milder and more selective fluorinating agents. The introduction of reagents like Selectfluor® (F-TEDA-BF4) provided a more accessible route to a variety of fluorinated heterocycles.[2] This advancement paved the way for the synthesis and exploration of a wider range of fluorinated building blocks, including the corresponding boronic acids.

While pinpointing the single first synthesis of a fluorinated pyridylboronic acid is challenging, the work of pioneers in organofluorine and organoboron chemistry, such as G. K. Surya Prakash, has been instrumental in developing methodologies for the synthesis of a wide array of fluorinated organic compounds, including those containing boron.[3][4] The increasing interest in fluorinated motifs in drug discovery from the late 20th century onwards spurred the development and commercial availability of a diverse range of fluorinated pyridylboronic acids, solidifying their role as key intermediates in modern synthetic chemistry.

Physicochemical Properties and Reactivity

The introduction of fluorine to the pyridine ring significantly alters the electronic properties of the corresponding boronic acid. Fluorine's high electronegativity acts as a strong electron-withdrawing group, which has several important consequences for reactivity.

Acidity

Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids

| Compound | pKa |

| Phenylboronic acid | 8.83 |

| 2-Fluorophenylboronic acid | 8.78 |

| 3-Fluorophenylboronic acid | 8.43 |

| 4-Fluorophenylboronic acid | 8.67 |

| 3,5-Difluorophenylboronic acid | 7.89 |

Data compiled from various sources.

Reactivity in Suzuki-Miyaura Coupling

The increased Lewis acidity and electron-deficient nature of the fluorinated pyridine ring can have a nuanced effect on the outcome of Suzuki-Miyaura coupling reactions. While a more Lewis acidic boron center can facilitate transmetalation to the palladium catalyst, an overly electron-deficient aromatic ring can sometimes be detrimental to the overall reaction efficiency.

In practice, non-fluorinated, electron-rich pyridylboronic acids often exhibit higher reactivity and provide better yields in Suzuki-Miyaura couplings compared to their fluorinated, electron-poor counterparts.[3] However, the desired properties that fluorine imparts to the final product often outweigh the potential for slightly lower yields, making fluorinated pyridylboronic acids invaluable reagents.

Table 2: Comparative Yields in Suzuki-Miyaura Coupling

| Boronic Acid/Ester | Coupling Partner | Product | Yield (%) |

| 4-Methoxyphenyl boronic acid | Pyridine-2-sulfonyl fluoride | 2-(4-Methoxyphenyl)pyridine | 48 |

| 4-Cyanophenyl boronic acid | Pyridine-2-sulfonyl fluoride | 2-(4-Cyanophenyl)pyridine | 10 |

| 3-Pyridyl boronic ester | Pyridine-2-sulfonyl fluoride | 2-(3-Pyridyl)pyridine | Modest |

| 4-Pyridyl boronic ester | Pyridine-2-sulfonyl fluoride | 2-(4-Pyridyl)pyridine | Modest |